Cas no 1465230-51-6 (1-(methylsulfanyl)cyclobutane-1-carbonitrile)

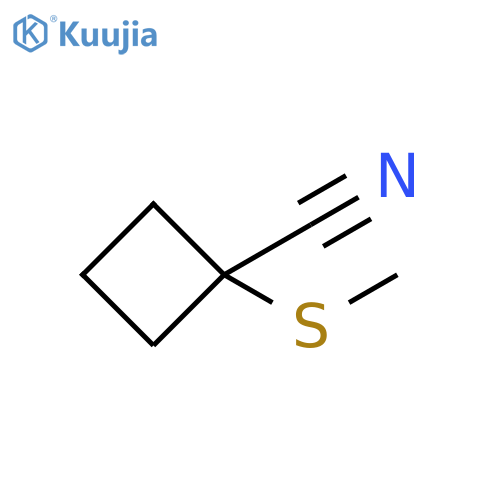

1465230-51-6 structure

商品名:1-(methylsulfanyl)cyclobutane-1-carbonitrile

CAS番号:1465230-51-6

MF:C6H9NS

メガワット:127.207360029221

MDL:MFCD21127172

CID:4606329

1-(methylsulfanyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(methylsulfanyl)cyclobutane-1-carbonitrile

- Cyclobutanecarbonitrile, 1-(methylthio)-

-

- MDL: MFCD21127172

- インチ: 1S/C6H9NS/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3

- InChIKey: IXZIHYOUGNOYFW-UHFFFAOYSA-N

- ほほえんだ: C1(SC)(C#N)CCC1

1-(methylsulfanyl)cyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM534812-250mg |

1-(Methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 97% | 250mg |

$533 | 2022-12-31 | |

| Chemenu | CM534812-1g |

1-(Methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 97% | 1g |

$1422 | 2022-12-31 | |

| TRC | M137676-500mg |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 500mg |

$ 635.00 | 2022-06-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB9994-5202-500mg |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95%+ | 500mg |

¥4969.00 | 2023-09-15 | |

| Fluorochem | 521209-250mg |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95.0% | 250mg |

£612.00 | 2023-04-14 | |

| Life Chemicals | F9994-5202-2.5g |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95% | 2.5g |

$2180.0 | 2023-09-05 | |

| Life Chemicals | F9994-5202-5g |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95% | 5g |

$3273.0 | 2023-09-05 | |

| Fluorochem | 521209-2.5g |

1-(methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95.0% | 2.5g |

£3,706.00 | 2023-04-14 | |

| A2B Chem LLC | AY09210-250mg |

1-(Methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95% | 250mg |

$793.00 | 2024-04-20 | |

| A2B Chem LLC | AY09210-50mg |

1-(Methylsulfanyl)cyclobutane-1-carbonitrile |

1465230-51-6 | 95% | 50mg |

$706.00 | 2024-04-20 |

1-(methylsulfanyl)cyclobutane-1-carbonitrile 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1465230-51-6 (1-(methylsulfanyl)cyclobutane-1-carbonitrile) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量